molecular formula C20H25N3O3 B2888081 N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide CAS No. 872843-52-2

N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide

Cat. No.: B2888081
CAS No.: 872843-52-2
M. Wt: 355.438
InChI Key: MSEPODUSIAAFMY-UHFFFAOYSA-N
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Description

    Reagents: Pyrrolidinone, acetic anhydride

    Conditions: Heating under reflux

  • Step 3: Formation of Final Compound

      Reagents: Diethylamine, acetic anhydride

      Conditions: Room temperature, stirring

  • Industrial Production Methods

    In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    • Step 1: Synthesis of Indole Core

        Reagents: Phenylhydrazine, acetone

        Conditions: Acidic medium (e.g., hydrochloric acid), reflux

    Chemical Reactions Analysis

    Types of Reactions

    N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide can undergo various chemical reactions, including:

      Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

      Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

      Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, acidic conditions

      Reduction: Lithium aluminum hydride, anhydrous conditions

      Substitution: Nucleophiles such as amines or thiols, basic conditions

    Major Products

      Oxidation: Formation of indole-2,3-dione derivatives

      Reduction: Formation of hydroxylated pyrrolidinone derivatives

      Substitution: Formation of substituted indole derivatives

    Scientific Research Applications

    N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide has been explored for various scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

      Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide involves its interaction with various molecular targets. The indole ring can interact with multiple receptors, including serotonin receptors, which are implicated in mood regulation and other physiological processes. The pyrrolidinone moiety may contribute to the compound’s binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

    • N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide
    • N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)benzyl]acetamide
    • N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)phenyl]acetamide

    Uniqueness

    Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the indole ring, in particular, is known to enhance the compound’s ability to interact with biological targets, making it a valuable molecule for further research.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    N,N-diethyl-2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H25N3O3/c1-3-21(4-2)18(24)14-23-13-16(15-9-5-6-10-17(15)23)19(25)20(26)22-11-7-8-12-22/h5-6,9-10,13H,3-4,7-8,11-12,14H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MSEPODUSIAAFMY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H25N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    355.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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